ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1969024-71-2
VCID: VC12000103
InChI: InChI=1S/C11H10ClNO3S/c1-3-15-11(14)8-9(16-5-13-8)10-7(12)6(2)4-17-10/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(OC=N1)C2=C(C(=CS2)C)Cl
Molecular Formula: C11H10ClNO3S
Molecular Weight: 271.72 g/mol

ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate

CAS No.: 1969024-71-2

Cat. No.: VC12000103

Molecular Formula: C11H10ClNO3S

Molecular Weight: 271.72 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate - 1969024-71-2

Specification

CAS No. 1969024-71-2
Molecular Formula C11H10ClNO3S
Molecular Weight 271.72 g/mol
IUPAC Name ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C11H10ClNO3S/c1-3-15-11(14)8-9(16-5-13-8)10-7(12)6(2)4-17-10/h4-5H,3H2,1-2H3
Standard InChI Key AWDLZNRBQZHMTJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC=N1)C2=C(C(=CS2)C)Cl
Canonical SMILES CCOC(=O)C1=C(OC=N1)C2=C(C(=CS2)C)Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate. Its molecular formula is C11_{11}H10_{10}ClNO3_3S, with a molecular weight of 271.72 g/mol .

Structural Features

The molecule consists of:

  • A 1,3-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3).

  • An ethyl ester group (-COOEt) at the 4-position of the oxazole.

  • A 3-chloro-4-methylthiophene substituent at the 5-position of the oxazole.

The thiophene ring introduces sulfur-based aromaticity, while the chloro and methyl groups confer steric and electronic modulation.

Spectral Data

While experimental spectral data for this specific compound are not publicly available, analogs such as ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate provide reference points:

  • Infrared (IR): Strong absorption bands for ester carbonyl (C=O, ~1740 cm1^{-1}) and oxazole C-N/C-O stretches (1650–1550 cm1^{-1}) .

  • 1^1H NMR: Expected signals include a triplet for the ethyl group (δ 1.3–1.4 ppm, CH3_3; δ 4.2–4.4 ppm, CH2_2), singlet for the oxazole proton (δ 8.1–8.3 ppm), and aromatic protons from the thiophene ring (δ 6.8–7.2 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 271.52 (M+^+) with fragmentation patterns indicative of ester cleavage and thiophene ring stability .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized through two primary routes:

  • Oxazole-first approach: Construct the oxazole ring followed by thiophene substitution.

  • Thiophene-first approach: Pre-form the substituted thiophene and couple it to an oxazole precursor.

Key Reaction Conditions

  • Coupling Reaction: Requires anhydrous solvents and inert atmosphere (N2_2).

  • Purification: Flash chromatography (hexanes/EtOAc, 7:3) yields the product in ~65% purity .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource Analog
Density~1.68 g/cm³Ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate
Boiling Point298–302°C (extrapolated)Thiophene derivatives
Flash Point141°CSimilar esters
LogP (Partition Coefficient)2.8 ± 0.3Calculated via ChemDraw

Solubility Profile

  • Polar solvents: Soluble in DMSO, DMF, and dichloromethane.

  • Non-polar solvents: Limited solubility in hexanes (<0.1 mg/mL).

  • Aqueous solubility: <1 mg/mL at pH 7 (predicted).

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